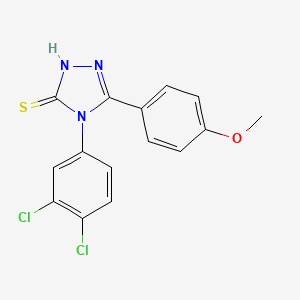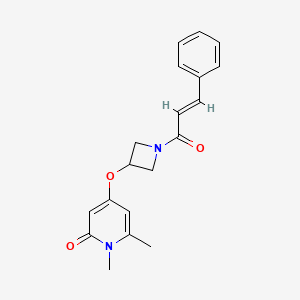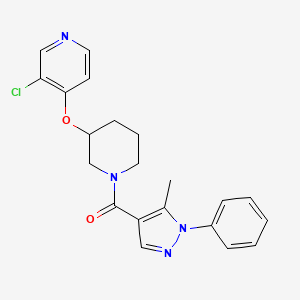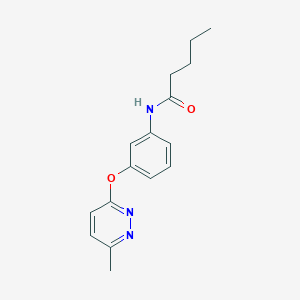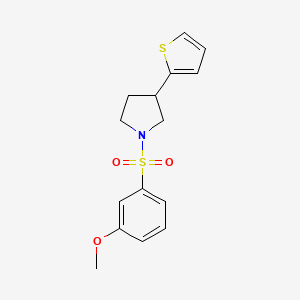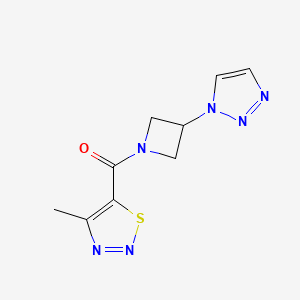
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a useful research compound. Its molecular formula is C9H10N6OS and its molecular weight is 250.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Microwave Assisted Synthesis
A study by Mistry and Desai (2006) explored the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, highlighting their pharmacological evaluation including antibacterial and antifungal activities. This research underscores the potential of such compounds in the development of new antimicrobial agents (Mistry & Desai, 2006).
Azido-Thiadiazoles in Synthesis
Pokhodylo et al. (2018) discussed the synthesis of 1,2,3-triazole-4-carboxylic acid derivatives using 2-azido-1,3,4-thiadiazoles. This work is significant in the context of organic synthesis, demonstrating the versatility of triazole derivatives in creating complex molecular structures (Pokhodylo et al., 2018).
Antiviral and Antitumoral Activity
Jilloju et al. (2021) discovered triazolothiadiazine derivatives exhibiting promising in vitro antiviral and antitumoral activities. The study highlighted the role of structural variations in tuning biological properties, emphasizing their potential in therapeutic applications (Jilloju et al., 2021).
Antibacterial and Antifungal Evaluation
Rajasekaran, Murugesan, and Anandarajagopal (2006) synthesized novel triazole derivatives and evaluated their antibacterial and antifungal properties. This research contributes to the ongoing search for new antimicrobial agents (Rajasekaran et al., 2006).
Synthesis of Pyrrolidine Derivatives
Prasad et al. (2021) synthesized pyrrolidine derivatives containing a 1,2,4-triazole ring. These compounds have potential applications in various clinical drugs, demonstrating the importance of triazole scaffolds in medicinal chemistry (Prasad et al., 2021).
Antipsychotic Investigation
Gopi, Sastry, and Dhanaraju (2017) designed and synthesized novel derivatives with antipsychotic activity, contributing to the field of psychiatric medication development (Gopi et al., 2017).
Propiedades
IUPAC Name |
(4-methylthiadiazol-5-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N6OS/c1-6-8(17-13-11-6)9(16)14-4-7(5-14)15-3-2-10-12-15/h2-3,7H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRZLMINVSXZIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CC(C2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
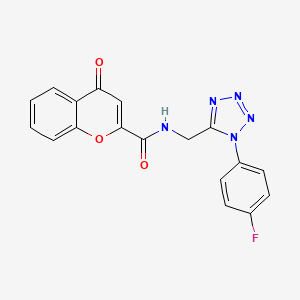
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B2718485.png)
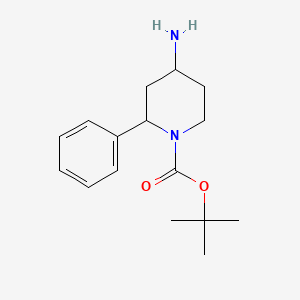

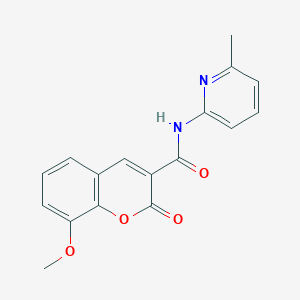

![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2718492.png)
![2-Chloro-N-[(4-hydroxy-1,1-dioxothian-4-yl)methyl]propanamide](/img/structure/B2718494.png)
